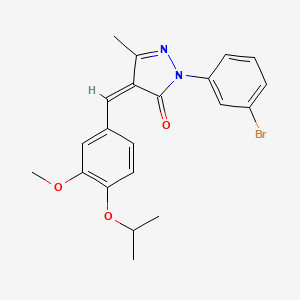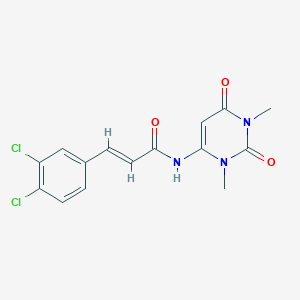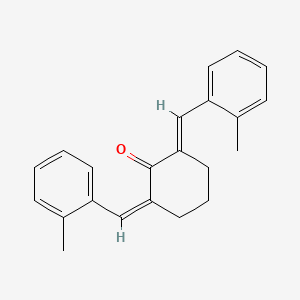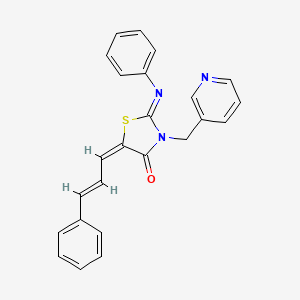![molecular formula C19H22N2O2S B5913097 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B5913097.png)
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide, also known as CPTH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) and has been shown to have anti-cancer properties.
Mecanismo De Acción
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide inhibits HAT activity by binding to the active site of the enzyme. HAT enzymes are responsible for adding acetyl groups to histones, which can activate or repress gene expression. By inhibiting HAT activity, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide can alter gene expression and induce apoptosis in cancer cells. Additionally, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has been shown to inhibit the activity of other enzymes, such as p300/CBP-associated factor (PCAF), which are also involved in regulating gene expression.
Biochemical and Physiological Effects:
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has been shown to have various biochemical and physiological effects. In addition to inhibiting HAT and PCAF activity, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has been shown to have anti-cancer properties in various cancer cell lines. However, there are also limitations to using 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide. One area of research is to further investigate its anti-cancer properties and potential therapeutic applications. Another area of research is to develop more potent and selective inhibitors of HAT enzymes. Additionally, researchers can explore the use of 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide in combination with other chemotherapy drugs to enhance their effectiveness. Finally, researchers can investigate the potential use of 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide in other diseases, such as neurodegenerative disorders, where histone acetylation plays a role.
Conclusion:
In conclusion, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide, or 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide, is a small molecule inhibitor of histone acetyltransferase that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties and has various biochemical and physiological effects. While there are advantages and limitations to using 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide in lab experiments, there are several future directions for research that can further enhance our understanding of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide involves a multi-step process that begins with the reaction of 2-thiophenecarboxaldehyde with cyclopentanol to form 2-(cyclopentyloxy)thiophene. The resulting product is then reacted with 4-fluorobenzohydrazide to produce 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide. The final product is purified using column chromatography to obtain pure 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide.
Aplicaciones Científicas De Investigación
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide works by inhibiting the activity of HAT enzymes, which are responsible for acetylating histones and regulating gene expression. By inhibiting HAT activity, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide can alter gene expression and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-cyclopentyloxy-N-[(E)-1-thiophen-2-ylpropylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-17(18-8-5-13-24-18)20-21-19(22)14-9-11-16(12-10-14)23-15-6-3-4-7-15/h5,8-13,15H,2-4,6-7H2,1H3,(H,21,22)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIHJHAJUGYYPS-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)OC2CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)OC2CCCC2)/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5913054.png)
![2-(4-chlorophenyl)-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5913065.png)
![2-(4-methoxyphenyl)-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5913073.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5913080.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5913082.png)
![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5913091.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5913103.png)
![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
